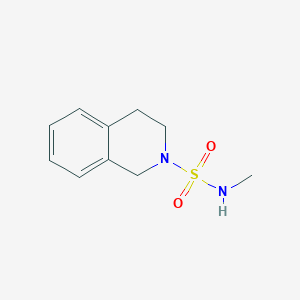

N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide

Description

N-Methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide is a tetrahydroisoquinoline derivative featuring a sulfonamide group at the 2-position and a methyl substituent on the nitrogen atom. This compound belongs to a class of heterocyclic structures widely studied for their diverse pharmacological activities, including anticonvulsant, antihypertensive, and antimicrobial effects . The crystal structure of this compound has been resolved, confirming its planar sulfonamide group and tetrahedral geometry around the sulfur atom, which are critical for intermolecular interactions .

Properties

IUPAC Name |

N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-11-15(13,14)12-7-6-9-4-2-3-5-10(9)8-12/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZBCSFAHHVGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The sulfonamide group can then be introduced through a sulfonation reaction using reagents like sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrones, while substitution reactions can produce a wide range of substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

Neuroprotective Effects

Research has demonstrated that N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide exhibits neuroprotective properties. A study investigated its effects on diabetic neuropathic pain, showing that it effectively reversed mechanical allodynia and thermal hyperalgesia in a streptozotocin-induced diabetic mouse model. The compound's action was comparable to gabapentin, a standard treatment for neuropathic pain, suggesting its potential for managing diabetic neuropathic pain through modulation of monoaminergic systems .

Antihyperalgesic and Antiallodynic Activity

The antihyperalgesic and antiallodynic activities of this compound were further explored in the context of pain management. The compound demonstrated significant efficacy in restoring altered neurotransmitter levels (serotonin and dopamine) in the brain of diabetic mice. This restoration is crucial as it indicates the compound's potential to modulate pain pathways effectively .

Treatment of Neurodegenerative Disorders

N-methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been proposed for use in treating various neurodegenerative disorders. Their ability to act as antagonists of orexin receptors positions them as candidates for addressing conditions such as sleep disorders and eating disorders related to orexin system dysfunction . The structural activity relationship (SAR) studies indicate that modifications to the tetrahydroisoquinoline scaffold can enhance biological activity against neurodegenerative diseases .

Antibacterial Properties

In addition to its neuroprotective effects, this compound has shown antibacterial activity. It serves as a precursor for various sulfonamide derivatives that exhibit significant antibacterial properties against resistant strains of bacteria. This facet makes it a valuable compound in developing new antibiotics .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through eco-friendly methods such as microwave-assisted synthesis. This approach not only enhances yield but also reduces environmental impact compared to traditional synthesis methods . Structural modifications can lead to improved pharmacological profiles and broaden the scope of applications.

Case Studies

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines . Additionally, its neuroprotective effects are thought to involve the inhibition of monoamine oxidase (MAO) and scavenging of free radicals .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Key Observations :

Functional Group Impact: The sulfonamide group in the target compound and its analogs (e.g., ) enhances hydrogen-bonding capacity, improving target engagement compared to acetyl or trifluoroacetyl derivatives .

The trifluoroacetyl group in the compound from likely improves metabolic stability compared to acetylated analogs, though this may reduce bioavailability due to increased hydrophobicity.

Synthetic Accessibility: The target compound is synthesized via sulfonylaminomethylation or direct sulfonation , whereas MPTP is a byproduct of illicit drug synthesis . N-Acetyl derivatives are prepared using solid acid catalysts like H₆P₂W₁₈O₆₂, offering eco-friendly advantages over traditional methods .

Pharmacological and Toxicological Profiles

Table 2: Activity and Toxicity Comparison

Key Findings :

- The target compound’s sulfonamide group may confer reduced neurotoxicity compared to MPTP, which lacks this moiety and instead features a pyridine core .

- Structural analogs like sertraline demonstrate that aryl substituents (e.g., dichlorophenyl in sertraline ) can modulate selectivity for serotonin transporters, whereas sulfonamide derivatives target ion channels or enzymes.

Biological Activity

N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide (NMeTIQ-2-SO2NH2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Structure and Synthesis

NMeTIQ-2-SO2NH2 is derived from the tetrahydroisoquinoline scaffold, a structure known for its presence in various natural products and synthetic compounds with biological activity. The synthesis of this compound typically involves the reaction of N-methyl-1,2,3,4-tetrahydroisoquinoline with sulfonyl chlorides or sulfonamides under specific conditions to yield the sulfonamide derivative.

2.1 Anticonvulsant Activity

Research has indicated that compounds related to NMeTIQ-2-SO2NH2 exhibit anticonvulsant properties. For instance, studies have shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) can protect against NMDA-induced seizures in mice and has neuroprotective effects on hippocampal neurons . The anticonvulsant activity is attributed to modulation of neurotransmitter systems, particularly through dopamine D2 receptor antagonism .

2.2 Analgesic Effects

NMeTIQ-2-SO2NH2 has demonstrated analgesic properties in preclinical models. In diabetic neuropathic pain studies, administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia in streptozotocin-induced diabetic mice . This effect is believed to be mediated by supraspinal opioidergic pathways and restoration of monoamine neurotransmitter levels.

2.3 Neuroprotective Properties

The neuroprotective potential of NMeTIQ derivatives is well-documented. They exhibit free radical scavenging activity and can inhibit monoamine oxidases (MAO-A and MAO-B), contributing to their protective effects against neurodegenerative conditions . The ability to restore altered neurotransmitter levels further supports their role in neuroprotection.

2.4 Cardiovascular Effects

Some studies have reported peripheral vasodilatory effects associated with tetrahydroisoquinoline derivatives. These compounds may influence cardiovascular function through modulation of sympathetic nerve activity and vasodilation mechanisms .

The biological activities of NMeTIQ-2-SO2NH2 are largely attributed to its interaction with various neurotransmitter systems:

- Dopamine Receptors : The compound exhibits potent blocking activity at dopamine D2 receptors, which is crucial for its anticonvulsant effects .

- Opioid Receptors : Its analgesic properties are linked to the modulation of opioid receptors in the central nervous system .

- Monoamine Modulation : The ability to influence serotonin and dopamine levels suggests a role in mood regulation and potential antidepressant effects .

Case Study 1: Antinociceptive Activity in Diabetic Neuropathy

A study evaluated the efficacy of 1MeTIQ in a diabetic neuropathy model. Mice treated with varying doses (15–45 mg/kg) showed significant improvement in pain thresholds compared to controls. The results highlighted the compound's potential as a therapeutic agent for diabetic neuropathic pain management .

Case Study 2: Neuroprotection Against Oxidative Stress

In another investigation, NMeTIQ derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that these compounds could significantly reduce cell death in vitro under oxidative conditions, reinforcing their neuroprotective profile .

5. Data Summary

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticonvulsant | High | D2 receptor antagonism |

| Analgesic | Significant | Opioidergic modulation |

| Neuroprotective | Effective | Antioxidant activity |

| Cardiovascular | Moderate | Vasodilation |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide?

Answer:

The synthesis typically involves sulfonylaminomethylation of tetrahydroisoquinoline precursors. Key steps include:

Sulfonylation : Reacting N-methyl-1,2,3,4-tetrahydroisoquinoline with sulfonyl chlorides (e.g., methylsulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to introduce the sulfonamide group.

Purification : Column chromatography or recrystallization to isolate the product.

Alternative routes may employ Pictet-Spengler reactions using sulfonamide-containing aldehydes .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Yield discrepancies often arise from:

- Reaction Conditions : Temperature, solvent polarity, and catalyst choice (e.g., H₆P₂W₁₈O₆₂ as a solid acid catalyst improves efficiency).

- Purification Challenges : Use HPLC or preparative TLC to address impurities from side reactions (e.g., over-sulfonylation).

Methodological optimization, such as microwave-assisted synthesis or flow chemistry, can enhance reproducibility .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Answer:

- NMR : and NMR to verify sulfonamide (-SO₂NH-) and tetrahydroisoquinoline ring signals.

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles. Monoclinic space group is typical .

Advanced: How should crystallographic data be analyzed when the compound exhibits twinning or disorder?

Answer:

- Data Collection : Use high-resolution synchrotron radiation or low-temperature (100 K) datasets to reduce thermal motion artifacts.

- Refinement : SHELXL’s TWIN/BASF commands model twinning, while PART/SUMP restraints address disordered sulfonamide groups. Validate via R-factor convergence (<5%) and residual electron density maps .

Basic: What biological activities are associated with this compound?

Answer:

- Antimicrobial : Inhibits bacterial dihydropteroate synthase via sulfonamide-enzyme interactions.

- Anticonvulsant : Modulates GABAergic pathways in rodent models (IC₅₀: ~10 μM).

Activity is structure-dependent; substituents on the tetrahydroisoquinoline ring enhance potency .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl at position 7) to enhance enzyme binding.

- Pharmacophore Modeling : 3D-QSAR using Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding at the sulfonamide oxygen).

Validate via in vitro assays (e.g., enzyme inhibition) and in silico ADMET predictions .

Basic: What analytical methods quantify purity and stability of this compound?

Answer:

- HPLC : C18 column with UV detection (λ = 254 nm), mobile phase: acetonitrile/water (70:30) + 0.1% TFA.

- Stability Studies : Accelerated degradation under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor via LC-MS for sulfonamide hydrolysis products .

Advanced: How do researchers address discrepancies in biological assay data across studies?

Answer:

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and harmonize protocols (e.g., ATP concentration in kinase assays).

- Data Normalization : Correct for batch effects or cell-line variability via Z-score transformation.

Meta-analysis of IC₅₀ values across publications identifies outliers due to assay conditions .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential dust inhalation risks.

- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention with SDS documentation .

Advanced: How can neurotoxicity risks be assessed given structural similarities to MPTP?

Answer:

- In Silico Screening : Compare structural motifs (e.g., tetrahydroisoquinoline vs. MPTP’s tetrahydropyridine) using ChemAxon or KNIME.

- In Vivo Models : Administer to rodents and monitor dopaminergic neuron loss (via tyrosine hydroxylase staining).

- Mitochondrial Toxicity : Measure ROS production in SH-SY5Y cells .

Basic: What computational tools predict the pharmacokinetics of this compound?

Answer:

- ADMET Prediction : SwissADME for bioavailability, blood-brain barrier permeability, and CYP450 interactions.

- Molecular Dynamics : GROMACS to simulate membrane permeability and protein binding .

Advanced: How do solvent and pH affect the compound’s stability in formulation studies?

Answer:

- pH Stability : Degrades rapidly at pH <3 (sulfonamide hydrolysis) or >10 (ring-opening).

- Solvent Selection : Use PEG-400 or DMSO for solubility (>50 mg/mL) without precipitation.

Stabilize via lyophilization with trehalose excipients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.